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molecular formula C4HCl2IN2 B155428 2,4-Dichloro-5-iodopyrimidine CAS No. 13544-44-0

2,4-Dichloro-5-iodopyrimidine

Cat. No. B155428
M. Wt: 274.87 g/mol
InChI Key: RGJNPJRAXMSHKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524724B2

Procedure details

Methanolic sodium ethanolate solution (88.00 mL, 15.31 mmol—from 0.7 g sodium and 100 ml dry methanol) is added dropwise with stirring at −5 to 0° C. to a solution of 5-iodo-2,4-dichloropyrimidine (4.00 g, 14.55 mmol) in dry methanol (50 mL). The reaction solution is warmed to RT overnight, during which the crude product precipitates. The product is isolated by filtration and then stirred thoroughly with water (ca 50 mL) for 30 mins, recrystallised from methanol and dried over phosphorus pentoxide in the desiccator under vacuum: 2.18 g (8.06 mmol, 55.39%) of a white product.
Quantity
88 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
white product
Quantity
2.18 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([O-:3])C.[Na+].[I:5][C:6]1[C:7](Cl)=[N:8][C:9]([Cl:12])=[N:10][CH:11]=1.O>CO>[Cl:12][C:9]1[N:8]=[C:7]([O:3][CH3:1])[C:6]([I:5])=[CH:11][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
88 mL
Type
reactant
Smiles
C(C)[O-].[Na+]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
IC=1C(=NC(=NC1)Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
white product
Quantity
2.18 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitates
CUSTOM
Type
CUSTOM
Details
The product is isolated by filtration
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over phosphorus pentoxide in the desiccator under vacuum

Outcomes

Product
Name
Type
Smiles
ClC1=NC=C(C(=N1)OC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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